molecular formula C25H20N4O3S3 B2737281 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 394227-87-3

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

Cat. No.: B2737281
CAS No.: 394227-87-3
M. Wt: 520.64
InChI Key: WSEZXUJMZMGRAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide” is a quinoline derivative . Quinolines are a group of organic compounds with a wide range of biological activities .


Molecular Structure Analysis

The molecular formula of this compound is C30H34N4O3S2 . The InChI string, which represents the structure of the molecule, is InChI=1S/C30H34N4O3S2/c1- 4- 22- 12- 17- 26- 28 (21- 22) 38- 30 (31- 26) 33 (19- 8- 18- 32 (2) 3) 29 (35) 24- 13- 15- 25 (16- 14- 24) 39 (36,37) 34- 20- 7- 10- 23- 9- 5- 6- 11- 27 (23) 34/h5- 6,9,11- 17,21H,4,7- 8,10,18- 20H2,1- 3H3 .


Physical And Chemical Properties Analysis

The average mass of this compound is 562.749 g/mol and the mono-isotopic mass is 562.20723 g/mol .

Scientific Research Applications

Antitumor Applications

Heteroaromatic quinols, which share structural similarities with the queried compound, have demonstrated potent and selective antitumor activity against colon, renal, and breast carcinoma cell lines. The mechanism of action involves the inhibition of thioredoxin/thioredoxin reductase signal transduction, leading to cell cycle arrest and decreased CDK1 protein expression, suggesting a potential pathway through which similar compounds could exert antitumor effects (Bradshaw et al., 2005). Additionally, novel heteroaromatic quinols have been shown to induce apoptosis in cancer cells, mediated by changes in glutathione content, pointing to their role in modulating quinol-mediated cytotoxicity (Chew et al., 2006).

Synthesis and Chemical Stability

Research on quinoline and benzothiazole derivatives, closely related to the compound of interest, has led to the synthesis of novel chemical entities with potential biological activities. For example, novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids have been synthesized, displaying significant anticancer activity against certain cancer cell lines, suggesting the utility of these structural motifs in drug development (Bolakatti et al., 2020).

Antimicrobial Properties

Quinoline derivatives have been explored for their antimicrobial properties, with some novel pyrazolo[3,4-d]pyrimidine derivatives showing potential as antimicrobial agents (Holla et al., 2006). This suggests that compounds with similar structures could be investigated for their efficacy against various pathogens.

Chemical Sensors

Quinoline-benzothiazole probes have been designed for the rapid detection of metal ions, highlighting the application of such compounds in developing chemosensors. These probes can selectively detect specific ions, indicating their potential use in environmental monitoring and analytical chemistry (Shaji & Kumar, 2022).

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S3/c1-15-26-22-21(33-15)13-12-19-23(22)34-25(27-19)28-24(30)17-8-10-18(11-9-17)35(31,32)29-14-4-6-16-5-2-3-7-20(16)29/h2-3,5,7-13H,4,6,14H2,1H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEZXUJMZMGRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.